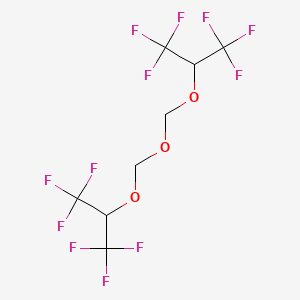

Bis(hexafluoroisopropoxymethyl)ether

Description

Bis(hexafluoroisopropoxymethyl)ether is a fluorinated ether compound characterized by two hexafluoroisopropoxymethyl groups linked via an oxygen atom. Fluorinated ethers are often valued for their chemical stability, low toxicity, and applications as solvents or specialty chemicals in industrial and pharmaceutical contexts .

Properties

Molecular Formula |

C8H6F12O3 |

|---|---|

Molecular Weight |

378.11 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxymethoxymethoxy)propane |

InChI |

InChI=1S/C8H6F12O3/c9-5(10,11)3(6(12,13)14)22-1-21-2-23-4(7(15,16)17)8(18,19)20/h3-4H,1-2H2 |

InChI Key |

FIWUUJIBWKPLLB-UHFFFAOYSA-N |

Canonical SMILES |

C(OCOC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(hexafluoroisopropoxymethyl)ether typically involves the reaction of hexafluoroisopropanol with dimethyl carbonate in the presence of a catalyst. The reaction is carried out in the gas phase under medium-strength acidic and alkaline conditions . This method is advantageous due to its high conversion rate, high product selectivity, and suitability for industrial production.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

Bis(hexafluoroisopropoxymethyl)ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The ether group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various fluorinated alcohols and ethers, while substitution reactions can produce a range of substituted ether compounds .

Scientific Research Applications

Bis(hexafluoroisopropoxymethyl)ether has a wide range of applications in scientific research, including:

Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.

Biology: The compound is used in biological studies for its unique properties and reactivity.

Mechanism of Action

The mechanism of action of bis(hexafluoroisopropoxymethyl)ether involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to stabilize cationic intermediates and participate in hydrogen-bonding interactions. These properties make it an effective solvent and reagent in various chemical reactions .

Comparison with Similar Compounds

Hexafluoroisopropyl Methyl Ether (CAS 13171-18-1)

- Molecular Formula : C₄H₄F₆O

- Molecular Weight : 182.06 g/mol

- Boiling Point : 50°C

- Investigated for inhalation anesthetic activity due to fluorinated backbone .

- Toxicity: Limited data; labeled for research use only .

Key Differences: this compound likely has a higher molecular weight and boiling point due to its bis-ether structure. Its fluorinated branches may enhance thermal stability compared to non-fluorinated analogs.

Bis(2-Chloroethyl)Ether (BCEE, CAS 111-44-4)

- Molecular Formula : C₄H₈Cl₂O

- Molecular Weight : 143.01 g/mol

- Applications :

- Toxicity: Classified as a direct-acting alkylating agent and human carcinogen . Linked to respiratory and nervous system effects in animal studies .

Key Differences: Unlike BCEE’s chlorinated structure, this compound’s fluorine substituents likely reduce carcinogenicity but may increase environmental persistence due to C-F bond strength.

Methyl Perfluorobutyl Ether (CAS 163702-08-7)

- Molecular Formula : C₅H₃F₉O

- Molecular Weight : 250.06 g/mol

- Applications :

- Toxicity: No specific data available .

Key Differences : The perfluorobutyl chain in this ether provides extreme hydrophobicity, whereas this compound’s isopropyl groups may balance lipophilicity and solvent compatibility.

Comparative Data Table

*Inferred properties based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.